molecular formula C11H17NO2 B13523951 [(3,4-Dimethoxyphenyl)methyl](ethyl)amine

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine

Cat. No.: B13523951
M. Wt: 195.26 g/mol
InChI Key: PIRSOWTWSUIYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3

InChI Key

PIRSOWTWSUIYFA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Contextualization Within Amine and Aromatic Ether Chemistry

(3,4-Dimethoxyphenyl)methylamine is classified as a secondary benzylic amine. The amine functional group is characterized by a nitrogen atom bonded to one hydrogen, an ethyl group, and a benzyl (B1604629) group. The presence of the 3,4-dimethoxy-substituted benzene (B151609) ring also places it in the category of aromatic ethers, specifically as a derivative of veratrole (1,2-dimethoxybenzene).

Its structure can be compared to two closely related and more extensively studied compounds: 3,4-dimethoxybenzylamine (B142225) (also known as veratrylamine) and 3,4-dimethoxyphenethylamine (B193588) (DMPEA or homoveratrylamine). Veratrylamine is the primary amine precursor, lacking the N-ethyl group, while DMPEA is a structural isomer where the ethylamine (B1201723) moiety is attached differently to the aromatic ring. These compounds are significant in medicinal and synthetic chemistry, often serving as foundational building blocks for more complex molecules. For instance, DMPEA is a well-known precursor in the synthesis of isoquinoline (B145761) alkaloids. wikipedia.org The study of (3,4-Dimethoxyphenyl)methylamine is therefore situated within the context of creating derivatives of these valuable synthons.

Table 1: Chemical Identifiers of (3,4-Dimethoxyphenyl)methylamine and Related Compounds

Compound NameIUPAC NameSynonym(s)Molecular FormulaMolar Mass (g/mol)
(3,4-Dimethoxyphenyl)methylamineN-((3,4-Dimethoxyphenyl)methyl)ethanamineN-Ethyl-3,4-dimethoxybenzylamine; N-EthylveratrylamineC11H17NO2195.26
3,4-Dimethoxybenzylamine(3,4-Dimethoxyphenyl)methanamineVeratrylamineC9H13NO2167.21
3,4-Dimethoxyphenethylamine2-(3,4-Dimethoxyphenyl)ethan-1-amineDMPEA; HomoveratrylamineC10H15NO2181.23

Structural Features and Chemical Class Significance

The chemical behavior of (3,4-Dimethoxyphenyl)methylamine is dictated by three primary structural features:

The 3,4-Dimethoxyphenyl (Veratryl) Group: The benzene (B151609) ring is activated by two electron-donating methoxy (B1213986) (-OCH₃) groups at the 3 and 4 positions. This increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. The positions of these groups are also critical in the cyclization reactions used to form heterocyclic systems, such as isoquinolines.

The Secondary Amine Moiety: The nitrogen atom, bonded to an ethyl group and a benzylic carbon, functions as a moderately strong base and a nucleophile. Its reactivity is central to many synthetic transformations. As a secondary amine, it can undergo reactions such as acylation, alkylation, and formation of enamines.

The Benzylic Methylene (B1212753) Bridge (-CH₂-): The carbon atom situated between the aromatic ring and the nitrogen atom is a benzylic position. This position is typically more reactive towards oxidation, reduction, and substitution reactions due to the stability of benzylic carbocations, radicals, or carbanions that can be formed as intermediates.

Together, these features make the compound a versatile intermediate. The amine provides a reactive site for building out molecular complexity, while the veratryl group provides an activated aromatic system that can participate in cyclization or other substitution reactions.

Table 2: Physicochemical Properties of Structurally Related Compounds

CompoundCAS NumberBoiling Point (°C)Density (g/mL at 25°C)
3,4-Dimethoxybenzylamine (B142225)5763-61-1281-2841.109
3,4-Dimethoxyphenethylamine (B193588)120-20-7188 (at 15 mmHg)1.074
(3,4-Dimethoxyphenyl)methylamineNot AvailableNot AvailableNot Available
Note: Physicochemical data for (3,4-Dimethoxyphenyl)methylamine is not readily available in published literature, highlighting a gap in its fundamental characterization.

Current Research Landscape and Gaps in Fundamental Chemical Understanding

Retrosynthetic Analysis and Key Precursors

Synthesis of 3,4-Dimethoxybenzaldehyde and its Derivatives

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is a critical aromatic aldehyde precursor. It can be synthesized through several established methods, often starting from readily available phenolic compounds.

One of the most common laboratory and industrial preparations involves the methylation of vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde). prepchem.com Vanillin is an inexpensive starting material, and its methylation can be achieved using various methylating agents, such as dimethyl sulfate, in the presence of a base.

Another notable method is the Sommelet reaction, which can produce 3,4-dimethoxybenzaldehyde from technical-grade 3,4-dimethoxybenzyl chloride. google.com This process involves the formation of a quaternary hexaminium salt, which is subsequently hydrolyzed under controlled pH conditions to yield the desired aldehyde. google.com This route is particularly suitable for large-scale industrial applications, converting a less stable precursor into the valuable aldehyde. google.com

Additionally, biotechnological approaches have been explored, such as the lignin (B12514952) peroxidase (LiP)-catalyzed C–C cleavage of 1-(3′,4′-dimethoxyphenyl) propene (DMPP), a lignin model compound, to produce veratraldehyde under mild conditions. mdpi.com

Table 1: Selected Synthetic Methods for 3,4-Dimethoxybenzaldehyde

Starting Material Key Reagents Method Typical Yield Reference
Vanillin Dimethyl sulfate, Base Williamson Ether Synthesis High prepchem.com
3,4-Dimethoxybenzyl chloride Hexamethylenetetramine, H₂O Sommelet Reaction Good google.com

Generation of Ethylamine and Related Nitrogen Sources

Ethylamine is a fundamental primary amine used extensively in the chemical industry. wikipedia.orgsciencemadness.org Its large-scale production is dominated by two main processes. The most common method is the reaction of ethanol (B145695) with ammonia (B1221849) at elevated temperatures and pressures in the presence of an oxide catalyst. wikipedia.orggoogle.comchemcess.com This reaction co-produces diethylamine (B46881) and triethylamine (B128534), necessitating a separation step. wikipedia.orgsciencemadness.org

An alternative industrial route is the reductive amination of acetaldehyde (B116499). sciencemadness.orgchemcess.com This two-step process first involves the formation of an imine from acetaldehyde and ammonia, which is then hydrogenated to ethylamine, often over a fixed-bed catalyst. chemcess.com

For laboratory-scale synthesis, several other methods are available, although they are generally less economical. These include the hydrogenation of acetonitrile, acetamide, or nitroethane, often using powerful reducing agents like lithium aluminum hydride. wikipedia.orgsciencemadness.org Another classical approach is the nucleophilic substitution of a haloethane, such as chloroethane (B1197429) or bromoethane, with ammonia. wikipedia.orgsciencemadness.org However, this method often yields significant amounts of byproduct from overalkylation. wikipedia.orgsciencemadness.org

Table 2: Major Synthetic Routes to Ethylamine

Precursor(s) Key Reagents/Catalysts Method Scale Reference
Ethanol, Ammonia Oxide catalyst, H₂ Catalytic Amination Industrial wikipedia.orggoogle.comchemcess.com
Acetaldehyde, Ammonia H₂, Ni catalyst Reductive Amination Industrial sciencemadness.orgchemcess.com
Acetonitrile LiAlH₄ or H₂/Catalyst Reduction Laboratory wikipedia.orgsciencemadness.org

Reductive Amination Strategies and Optimization

Reductive amination is arguably the most direct and widely used method for synthesizing (3,4-Dimethoxyphenyl)methylamine from its key precursors. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the condensation of 3,4-dimethoxybenzaldehyde and ethylamine, which is then reduced in situ to the target secondary amine. libretexts.org This transformation can be accomplished using either catalytic hydrogenation or stoichiometric reducing agents.

Catalytic Hydrogenation Techniques (e.g., heterogeneous, homogeneous catalysis)

Catalytic hydrogenation involves reacting the aldehyde and amine under a hydrogen atmosphere in the presence of a metal catalyst. This method is highly efficient and atom-economical, producing water as the only byproduct.

Heterogeneous Catalysis : This is the most common approach, utilizing solid catalysts that are easily separated from the reaction mixture. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is generally carried out in a solvent such as ethanol or methanol (B129727) at pressures ranging from atmospheric to high pressure (1 to 300 bar) and temperatures from 20 to 200 °C. google.comgoogle.com The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield of the desired secondary amine and minimize side reactions.

Homogeneous Catalysis : While less common for this type of transformation, homogeneous catalysts (e.g., Wilkinson's catalyst) can offer higher selectivity under milder conditions. However, the difficulty in separating the catalyst from the product often limits their industrial applicability.

A related process involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) in the presence of an amine, which is a patented method for producing similar N-alkylated amines. google.comgoogle.com This highlights the versatility of catalytic hydrogenation in forming C-N bonds.

Alternative N-Alkylation and Amidation Approaches

Beyond direct reductive amination, (3,4-Dimethoxyphenyl)methylamine can be synthesized through a two-step process starting with the formation of the primary amine, (3,4-dimethoxyphenyl)methylamine, followed by the introduction of the ethyl group.

N-Alkylation : This classic method involves the reaction of (3,4-dimethoxyphenyl)methylamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in a nucleophilic aliphatic substitution reaction. wikipedia.org While straightforward, this reaction is often difficult to control. The product secondary amine is typically more nucleophilic than the starting primary amine, leading to a high propensity for overalkylation. masterorganicchemistry.com This results in the formation of the tertiary amine, N,N-diethyl-(3,4-dimethoxyphenyl)methylamine, and even the quaternary ammonium (B1175870) salt, diminishing the yield of the desired product. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is required to favor mono-alkylation.

Amidation-Reduction : A more controllable, albeit longer, route to achieving mono-N-alkylation involves an amidation-reduction sequence. First, the primary amine, (3,4-dimethoxyphenyl)methylamine, is acylated with an acetylating agent (like acetyl chloride or acetic anhydride) to form the corresponding N-acetyl amide. This amide is then reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding the final N-ethylated product. This method effectively prevents overalkylation because the intermediate amide is not nucleophilic.

Stereoselective Synthesis Methodologies (if applicable)

While (3,4-Dimethoxyphenyl)methylamine itself is not chiral, the principles of stereoselective synthesis are crucial when dealing with more complex amines where a stereocenter might be present at the α-carbon to the nitrogen or on the alkyl substituent. These methodologies provide pathways to enantiomerically enriched amines, which are vital in the pharmaceutical industry.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine or tert-butanesulfinamide have proven to be highly effective.

In a hypothetical stereoselective synthesis related to the target molecule, a chiral auxiliary could be attached to an imine precursor. The subsequent addition of a nucleophile, such as an ethyl group from a Grignard reagent, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched amine.

Asymmetric catalysis offers a more atom-economical and elegant approach to chiral amines compared to the use of stoichiometric chiral auxiliaries. This field is dominated by transition-metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines. Chiral ligands, often phosphorus-based, coordinate to a metal center (commonly rhodium, ruthenium, or iridium) to create a chiral catalytic environment.

For a substrate analogous to the precursor of (3,4-Dimethoxyphenyl)methylamine, an imine formed from a corresponding ketone could be subjected to asymmetric hydrogenation. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity. This method is a powerful tool for the synthesis of a wide range of chiral amines with high optical purity.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of amines, this often translates to minimizing solvent use, employing safer reagents, and improving atom economy.

A significant advancement in green amine synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents. Solvent-free, or neat, reactions reduce waste and can sometimes lead to faster reaction times and higher yields. For instance, the N-alkylation of amines with alcohols can, in some cases, be carried out without a solvent, particularly when catalyzed by a solid acid catalyst.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. mdpi.comresearchgate.net They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and have low volatility. mdpi.com They can act as both the solvent and catalyst in various organic transformations, including amination reactions. mdpi.com The use of DESs can simplify reaction conditions and work-up procedures while maintaining high yields. mdpi.com

Table 3: Comparison of Conventional vs. Green Solvent Systems in Amine Synthesis

FeatureConventional Solvents (e.g., Dichloromethane, Toluene)Environmentally Benign Solvents (e.g., Water, Deep Eutectic Solvents)
Environmental Impact Often volatile, toxic, and non-biodegradableLow toxicity, biodegradable, low volatility
Safety Flammable, potential health hazardsGenerally safer, non-flammable
Recyclability Often difficult and energy-intensiveCan be easier to recycle and reuse
Reaction Conditions May require inert atmospheres and anhydrous conditionsCan often be performed in air and with aqueous reagents

Energy Efficiency and Waste Minimization in Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering the development of methodologies that are not only efficient in yield but also environmentally benign. For the synthesis of (3,4-Dimethoxyphenyl)methylamine, advanced strategies focusing on energy efficiency and waste minimization represent a significant improvement over classical synthetic routes. These approaches prioritize the reduction of energy consumption, the use of safer solvents, the implementation of catalytic processes, and the maximization of atom economy.

Catalytic Reductive Amination

One of the most effective methods for synthesizing secondary amines like (3,4-Dimethoxyphenyl)methylamine is through catalytic reductive amination. This process involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form a Schiff base intermediate, which is then reduced in situ to the target amine. rsc.orgmdpi.com The key to the energy and waste efficiency of this method lies in the choice of catalyst and reducing agent.

Traditional reductive amination often employs stoichiometric reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which generate significant amounts of inorganic waste. In contrast, modern catalytic approaches utilize molecular hydrogen (H₂) as the reducing agent. rsc.org This method is highly atom-economical, as the only byproduct is ideally water, and it avoids the use of metal hydrides that contribute to waste streams. nih.gov

The use of heterogeneous or homogeneous catalysts containing metals like palladium, platinum, nickel, or cobalt allows the reaction to proceed under milder conditions of temperature and pressure compared to older industrial processes, thereby reducing energy consumption. rsc.orgmdpi.com For instance, cobalt-based composites have demonstrated high yields in the amination of aromatic aldehydes at 100°C and 100 bar H₂, showcasing an efficient pathway. mdpi.com The development of catalysts that are effective at lower pressures and temperatures is a continuous goal in optimizing energy efficiency.

ParameterTraditional Method (e.g., with NaBH₄)Catalytic Hydrogenation (e.g., with H₂/Pd-C)
Reducing Agent Sodium Borohydride (NaBH₄)Molecular Hydrogen (H₂)
Primary Byproduct Borate SaltsWater (from imine formation)
Atom Economy LowerHigher
Waste Generation Significant inorganic salt wasteMinimal
Energy Input Moderate (often requires cryogenic conditions for selectivity)Moderate (dependent on catalyst activity)

The "Hydrogen Borrowing" Strategy

An even more advanced and sustainable approach is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. rsc.org This elegant, atom-economic process allows for the N-alkylation of an amine using an alcohol, producing only water as a byproduct. rsc.org In the context of synthesizing the target compound, this would involve the reaction of 3,4-dimethoxybenzylamine (B142225) with ethanol.

The mechanism proceeds in three key steps, all facilitated by a single catalyst (often based on non-noble metals like iron or manganese):

The catalyst temporarily "borrows" hydrogen from the alcohol (ethanol), oxidizing it to the corresponding aldehyde (acetaldehyde).

The aldehyde then reacts with the primary amine (3,4-dimethoxybenzylamine) to form an imine, releasing a molecule of water.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product.

This strategy is exceptionally efficient as it avoids the pre-synthesis and isolation of the aldehyde, reduces the number of synthetic steps, and utilizes alcohols, which are often considered green solvents and reagents. acs.org The only stoichiometric byproduct is water, making it a nearly waste-free process. rsc.org

Alternative Energy Sources and Solvent Selection

To further enhance energy efficiency, alternative energy sources such as microwave irradiation can be employed. Microwave-assisted synthesis often leads to dramatic reductions in reaction times, from hours to minutes, which translates to significant energy savings. researchgate.net This technique has been successfully applied to N-alkylation reactions, offering greener advantages through shorter reaction times and often increased product yields. researchgate.net

Waste minimization is also heavily influenced by solvent choice. Green chemistry principles advocate for the reduction or replacement of volatile organic compounds (VOCs). For the synthesis of (3,4-Dimethoxyphenyl)methylamine, exploring greener solvents like ethanol, isopropanol (B130326), or even water is a key consideration. acs.orgrsc.org The use of deep eutectic solvents (DESs) represents another frontier, offering a sustainable and often recyclable medium for reactions like amine alkylation. rsc.org

By integrating these advanced methodologies—catalytic reductive amination with molecular hydrogen, the hydrogen borrowing strategy, and the use of green solvents and energy sources—the synthesis of (3,4-Dimethoxyphenyl)methylamine can be aligned with modern standards of sustainability, markedly improving energy efficiency and minimizing waste generation.

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

The secondary amine of (3,4-Dimethoxyphenyl)methylamine is expected to react readily with acylating and sulfonylating agents.

Acylation Reactions: In the presence of a base, the amine can be acylated by acid chlorides, acid anhydrides, or esters to form the corresponding N-acyl derivatives (amides). This reaction is analogous to the synthesis of a series of acyl derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine, which has been explored for potential biological activities. The general scheme for the acylation of (3,4-Dimethoxyphenyl)methylamine is presented below:

Reaction with Acid Chlorides:

Reagent: R-COCl (where R is an alkyl or aryl group)

Product: N-acyl-N-[(3,4-dimethoxyphenyl)methyl]ethylamine

Reaction with Acid Anhydrides:

Reagent: (R-CO)₂O

Product: N-acyl-N-[(3,4-dimethoxyphenyl)methyl]ethylamine

These reactions typically proceed under mild conditions and offer a straightforward method for introducing a wide variety of acyl groups onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base, such as triethylamine or pyridine, yields N-sulfonamides. This transformation is a common method for the protection of amines or for the introduction of a sulfonamide moiety, which is a key functional group in many pharmacologically active compounds.

Reagent TypeExample ReagentProduct Class
Acid ChlorideAcetyl chlorideAmide
Acid AnhydrideAcetic anhydrideAmide
Sulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide

Carbamide and Thiocarbamide Formation

The nucleophilic nitrogen of (3,4-Dimethoxyphenyl)methylamine can also react with isocyanates and isothiocyanates to form substituted ureas (carbamides) and thioureas (thiocarbamides), respectively. These reactions are generally high-yielding and proceed without the need for a catalyst.

Carbamide Formation: Reaction with an isocyanate (R-N=C=O) leads to the formation of a trisubstituted urea.

Thiocarbamide Formation: Reaction with an isothiocyanate (R-N=C=S) yields the corresponding trisubstituted thiourea.

The introduction of a carbamoyl (B1232498) group has been noted in the modification of related 2-(3,4-dimethoxyphenyl)ethylamine derivatives, highlighting the utility of this reaction pathway.

ReagentProduct Type
Isocyanate (R-NCO)Carbamide (Urea)
Isothiocyanate (R-NCS)Thiocarbamide (Thiourea)

N-Oxidation and Related Transformations

The nitrogen atom of (3,4-Dimethoxyphenyl)methylamine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). The resulting N-oxides are polar, water-soluble compounds with distinct chemical properties compared to the parent amine. N-oxides can undergo further transformations, including nih.govmasterorganicchemistry.com-sigmatropic rearrangements (Meisenheimer rearrangement) if appropriate substituents are present.

Aromatic Ring Functionalization

The 3,4-dimethoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups strongly activate the aromatic ring and direct incoming electrophiles to the positions ortho and para to them. Given that the para position to the methoxy group at C4 is occupied by the methoxy group at C3, and the para position to the methoxy group at C3 is occupied by the benzyl (B1604629) substituent, electrophilic substitution is expected to occur at the positions ortho to the methoxy groups. The most likely positions for substitution are C2 and C6, with C5 being less favored due to steric hindrance from the adjacent benzyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. However, the presence of the basic amine functionality can complicate these reactions by coordinating with the Lewis acid catalyst. Protection of the amine group is often necessary.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The specific regioselectivity of these reactions would need to be determined empirically, as it will be influenced by the interplay of electronic and steric factors.

Oxidation and Demethylation of Methoxy Groups

The methoxy groups on the aromatic ring can be susceptible to oxidative and demethylation reactions under certain conditions.

Oxidation: Strong oxidizing agents can potentially lead to the oxidation of the electron-rich aromatic ring, possibly resulting in ring-opening or the formation of quinone-like structures, especially under harsh conditions.

Demethylation: The methyl ethers can be cleaved to reveal the corresponding phenols. This demethylation is a common transformation in natural product chemistry and can be achieved with various reagents, including strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). Selective demethylation of one of the two methoxy groups can be challenging and would likely depend on the reaction conditions and the steric environment of each group. The resulting catecholic derivatives would exhibit different chemical and physical properties compared to the parent dimethoxy compound.

Formation of Polyfunctionalized Derivatives

The derivatization of (3,4-Dimethoxyphenyl)methylamine primarily involves reactions at the secondary amine functionality, leading to the introduction of diverse structural motifs and the creation of more complex molecules with varied chemical properties.

Condensation Reactions with Carbonyl Compounds

(3,4-Dimethoxyphenyl)methylamine readily undergoes condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed under acidic conditions, which facilitate the formation of an intermediate iminium ion. The high electrophilicity of the iminium ion makes it susceptible to nucleophilic attack, which is the driving force for these transformations. jk-sci.comwikipedia.orgnrochemistry.com

The initial step of the condensation involves the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or aminal. jk-sci.comnrochemistry.com Subsequent dehydration under acidic catalysis leads to the formation of a Schiff base, which is then protonated to generate the reactive iminium ion. jk-sci.com The presence of electron-donating methoxy groups on the phenyl ring enhances the stability of this cationic intermediate.

While specific data on the condensation of (3,4-Dimethoxyphenyl)methylamine with a wide range of carbonyl compounds is not extensively documented in publicly available literature, the general reactivity of β-arylethylamines suggests that such reactions are feasible and would lead to the formation of various substituted products. The outcomes of these reactions, including yields, are influenced by the nature of the carbonyl compound and the reaction conditions employed. For instance, reactions with simple aldehydes like formaldehyde (B43269) or acetaldehyde would introduce methyl or ethyl groups at the carbon adjacent to the nitrogen, respectively. Aromatic aldehydes, such as benzaldehyde, would result in the corresponding N-benzyl derivative.

Table 1: Representative Condensation Reactions of β-Arylethylamines with Carbonyl Compounds

Amine ReactantCarbonyl ReactantProduct TypeCatalyst
β-ArylethylamineAldehyde/KetoneSubstituted TetrahydroisoquinolineProtic or Lewis Acid

Note: This table represents the general outcome of the Pictet-Spengler reaction, a key condensation reaction for this class of compounds.

Synthesis of Heterocyclic Systems Incorporating the Amine Moiety

A significant application of the reactivity of (3,4-Dimethoxyphenyl)methylamine and its derivatives lies in the synthesis of heterocyclic systems, particularly isoquinolines. Two classical named reactions, the Pictet-Spengler and Bischler-Napieralski reactions, are pivotal in this context.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. jk-sci.comwikipedia.orgnih.govmdpi.com For (3,4-Dimethoxyphenyl)methylamine, this reaction would first form an iminium ion intermediate as described above. The electron-rich 3,4-dimethoxyphenyl ring then acts as an internal nucleophile, attacking the electrophilic carbon of the iminium ion to effect ring closure. The presence of two alkoxy groups on the aromatic ring activates it, facilitating the cyclization under relatively mild conditions. jk-sci.com

The Bischler-Napieralski reaction , on the other hand, is employed for the synthesis of 3,4-dihydroisoquinolines from N-acylated β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction requires a dehydration agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is carried out under refluxing acidic conditions. wikipedia.orgnrochemistry.com The N-acyl derivative of (3,4-Dimethoxyphenyl)methylamine would first be activated by the dehydrating agent, leading to the formation of a nitrilium ion intermediate. Subsequent intramolecular electrophilic attack by the dimethoxy-activated phenyl ring results in the formation of the dihydroisoquinoline ring system. wikipedia.orgwikiwand.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. nrochemistry.com

Table 2: Synthesis of Heterocyclic Systems from β-Arylethylamine Derivatives

Starting MaterialReaction TypeKey ReagentsProduct
β-ArylethylaminePictet-SpenglerAldehyde/Ketone, AcidTetrahydroisoquinoline
N-Acyl-β-arylethylamideBischler-NapieralskiPOCl₃ or P₂O₅3,4-Dihydroisoquinoline

Mechanistic Studies of Reaction Pathways

The mechanisms of the key derivatization pathways of β-arylethylamines, such as the Pictet-Spengler and Bischler-Napieralski reactions, have been the subject of considerable study.

In the Pictet-Spengler reaction , the mechanism is initiated by the acid-catalyzed formation of an iminium ion from the condensation of the amine with a carbonyl compound. jk-sci.comnrochemistry.com This is followed by a 6-endo-trig cyclization, where the electron-rich aromatic ring attacks the electrophilic iminium carbon. jk-sci.com This step disrupts the aromaticity of the ring, leading to a cationic intermediate. The final step involves the loss of a proton to restore aromaticity and yield the tetrahydroisoquinoline product. jk-sci.com For substrates with highly nucleophilic aromatic rings, such as those with two alkoxy groups, the reaction can even proceed under physiological conditions. jk-sci.com

The Bischler-Napieralski reaction mechanism is believed to proceed through one of two primary pathways, depending on the reaction conditions. wikipedia.orgnrochemistry.com One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. wikipedia.org An alternative and widely accepted mechanism involves the initial formation of a highly electrophilic nitrilium ion intermediate through the action of the dehydrating agent on the amide. wikipedia.orgorganic-chemistry.orgslideshare.net This nitrilium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the cyclized product. wikipedia.org Evidence for the nitrilium ion intermediate includes the observation of side products arising from a retro-Ritter reaction. organic-chemistry.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Method Development

Proton (¹H) NMR: The ¹H NMR spectrum of (3,4-Dimethoxyphenyl)methylamine is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at the C2 position would likely appear as a doublet, the C5 proton as a doublet of doublets, and the C6 proton as a doublet, with coupling constants typical for ortho and meta relationships. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around 3.8-3.9 ppm. The benzylic protons (-CH₂-) adjacent to the aromatic ring would appear as a singlet or a multiplet depending on coupling, and the ethyl group protons would present as a quartet (-CH₂-) and a triplet (-CH₃), characteristic of an ethyl group attached to a nitrogen atom.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. This would include six distinct signals for the aromatic carbons, with the two carbons bearing methoxy groups shifted significantly downfield. Two separate signals would correspond to the methoxy carbons themselves. The benzylic carbon and the two carbons of the ethyl group would also be clearly resolved.

Two-Dimensional (2D) NMR: To unambiguously assign these signals, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between the ethyl group's methylene (B1212753) and methyl protons and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal. For example, it would link the benzyllc proton signals to the benzylic carbon signal.

Table 1: Predicted ¹H NMR Chemical Shifts for (3,4-Dimethoxyphenyl)methylamine This is an interactive data table. You can sort and filter the data.

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.1 Triplet
Ethyl -CH₂- ~2.7 Quartet
Methoxy -OCH₃ (x2) ~3.8 Singlet
Benzyl (B1604629) -CH₂- ~3.7 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for (3,4-Dimethoxyphenyl)methylamine This is an interactive data table. You can sort and filter the data.

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl -CH₃ ~15
Ethyl -CH₂- ~45
Benzyl -CH₂- ~55
Methoxy -OCH₃ (x2) ~56
Aromatic C-2, C-5, C-6 111 - 121
Aromatic C-1 ~132

Solid-state NMR (ssNMR) is typically employed for the analysis of insoluble or non-crystalline materials. For a small organic molecule like (3,4-Dimethoxyphenyl)methylamine, which is typically isolated as a crystalline solid (often as a hydrochloride salt), ssNMR could be relevant. It can provide information on the crystalline packing, polymorphism, and the conformation of the molecule in the solid state, which may differ from its conformation in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to acquire high-resolution ¹³C spectra of the solid material.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. The mass spectrum of the related compound 3,4-dimethoxybenzylamine (B142225) shows a prominent molecular ion peak and a base peak corresponding to the stable 3,4-dimethoxybenzyl cation (m/z 151), formed by the loss of the amine group. For (3,4-Dimethoxyphenyl)methylamine, a similar primary fragmentation would be expected, involving the cleavage of the C-N bond to yield the highly stable 3,4-dimethoxybenzyl cation at m/z 151 as the base peak.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. When analyzing (3,4-Dimethoxyphenyl)methylamine, ESI would typically produce a protonated molecular ion [M+H]⁺ at m/z 196. This technique minimizes fragmentation, making it ideal for accurately determining the molecular weight.

High-Resolution Mass Spectrometry (HRMS): Coupled with ESI, HRMS can determine the mass of the [M+H]⁺ ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₁₁H₁₈NO₂⁺ for the protonated molecule), which is a critical step in confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion at m/z 196) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For the [M+H]⁺ ion of (3,4-Dimethoxyphenyl)methylamine, the most likely fragmentation pathway would be the neutral loss of the ethylamine (B1201723) moiety, leading to the formation of the characteristic 3,4-dimethoxybenzyl cation at m/z 151. This transition (m/z 196 → m/z 151) would be a highly specific marker for the compound's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for (3,4-Dimethoxyphenyl)methylamine This is an interactive data table. You can sort and filter the data.

Ionization Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Fragment Structure
EI 195 [M]⁺ 151 3,4-dimethoxybenzyl cation

Vibrational Spectroscopy Methodologies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of (3,4-Dimethoxyphenyl)methylamine would display several characteristic absorption bands.

N-H Stretch: As a secondary amine, a weak to medium absorption band would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and benzyl groups) would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Bends: Bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-N Stretch: The C-N stretching vibration would be found in the fingerprint region, typically around 1020-1250 cm⁻¹.

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether C-O stretching of the methoxy groups would be prominent, likely around 1260 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it particularly useful for analyzing the aromatic part of the molecule. The symmetric vibrations of the C-O-C bonds of the methoxy groups would also be expected to be Raman active.

Table 4: Predicted IR Absorption Bands for (3,4-Dimethoxyphenyl)methylamine This is an interactive data table. You can sort and filter the data.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak-Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C=C Bends 1500 - 1600 Medium-Strong
C-O Stretch (Asymmetric) ~1260 Strong

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating (3,4-Dimethoxyphenyl)methylamine from impurities and for resolving potential enantiomers, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For amines, a pre-column derivatization method followed by HPLC with fluorescence detection has been shown to be effective. nih.gov A typical reversed-phase HPLC method would utilize a C18 column. nih.gov The mobile phase could consist of a gradient elution with a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govjfda-online.com For the analysis of related amine compounds, a mobile phase of phosphoric acid buffer and methanol with a flow rate of 0.8 mL/min has been successfully employed. nih.gov

A potential starting point for HPLC method development for (3,4-Dimethoxyphenyl)methylamine is outlined below:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphoric Acid Buffer (pH 2.8)
Mobile Phase B Methanol
Elution Gradient
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 280 nm or Fluorescence
Temperature 40 °C

These parameters are based on methods for similar amine compounds and would require optimization. nih.gov

Gas Chromatography (GC) is a suitable technique for the analysis of volatile amines. However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing. labrulez.com To overcome this, derivatization is often employed to improve peak shape and thermal stability. ut.ac.ir For aromatic amines, derivatization with ethyl chloroformate to form carbamates has been shown to be effective. ut.ac.ir A GC method for a related compound, 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, utilized an Agilent GC 7890A with a mass spectrometric detector (MSD 5975N). researchgate.net The separation was achieved with a temperature program starting at 75°C, ramping up to 280°C. researchgate.net

A potential GC method for (3,4-Dimethoxyphenyl)methylamine could involve the following parameters:

ParameterCondition
Column DB-5 (30m x 0.32mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium or Nitrogen
Injection Split injection
Injector Temperature 250 °C
Oven Program Initial temp. 90°C, ramp at 10°C/min to 280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

These parameters are based on established methods for aromatic amines and would require optimization. researchgate.netut.ac.ir

Since (3,4-Dimethoxyphenyl)methylamine possesses a chiral center, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most common method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. abo.finih.gov For the separation of similar chiral amines, a mobile phase consisting of n-hexane and isopropanol (B130326) has been effective on a Chiralcel® OJ-H column. abo.fi Another approach involves capillary electrophoresis with a chiral selector like native beta-cyclodextrin. nih.gov The development of a chiral HPLC method would involve screening various polysaccharide-based columns with different mobile phases, typically in normal-phase or polar organic mode. abo.finih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of (3,4-Dimethoxyphenyl)methylamine itself is not reported in the searched literature, analysis of structurally similar compounds provides insight into the expected crystallographic parameters. For example, the related compound (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone crystallizes in the monoclinic space group P2(1)/c. nih.gov Another compound, 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one), also crystallizes in the monoclinic space group P21/c. ijirset.com These examples suggest that a monoclinic crystal system is a possibility for (3,4-Dimethoxyphenyl)methylamine. The determination of its crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. nih.govijirset.com

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
(E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (Form A)MonoclinicP2(1)/c13.504(2)6.733(1)24.910(8)96.55(4)
(E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (Form B)MonoclinicP2(1)/c8.067(2)15.128(4)18.657(4)102.34(3)
3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)MonoclinicP21/c13.223(9)16.987(12)11.1964(8)106.37

Data from structurally related compounds. nih.govijirset.com

Computational and Theoretical Chemical Studies of 3,4 Dimethoxyphenyl Methylamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for determining the three-dimensional arrangement of atoms in a molecule and mapping its potential energy surface. These calculations are fundamental to understanding a molecule's stability, reactivity, and physical properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For flexible molecules like those in the (3,4-Dimethoxyphenyl)methylamine family, this process can identify multiple stable conformers and the energy barriers between them.

A potential energy surface (PES) scan can be performed to explore the conformational landscape by systematically changing specific dihedral angles. researchgate.net For a molecule like (3,4-Dimethoxyphenyl)methylamine, key rotations would occur around the C(ring)-C(methylene) bond and the C(methylene)-N bond. The results of such an analysis would likely reveal several low-energy conformers, with the relative populations determined by their calculated Gibbs free energies. nih.gov The most stable conformer is typically the one that minimizes steric hindrance and optimizes any intramolecular interactions, such as weak hydrogen bonds. manchester.ac.uk

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govirjweb.com

In computational studies of molecules containing the 3,4-dimethoxyphenyl group, the HOMO is typically localized over the electron-rich dimethoxybenzene ring, while the LUMO distribution depends on the nature of the substituents. nih.govresearchgate.net The introduction of electron-donating groups, like the methoxy (B1213986) groups, generally increases the energy of the HOMO. nih.gov For (3,4-Dimethoxyphenyl)methylamine, the HOMO is expected to have significant contributions from the aromatic ring and the nitrogen lone pair. The LUMO would likely be distributed over the antibonding orbitals of the aromatic system.

Based on DFT calculations on a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be narrow, indicating a potential for charge transfer interactions within the molecule and high chemical reactivity. nih.gov Similar properties could be anticipated for the title compound.

Table 1: Representative Frontier Molecular Orbital Energies from a Related Compound

ParameterCalculated Value (eV)Implication
EHOMO-6.2967Electron-donating capability
ELUMO-1.8096Electron-accepting capability
Energy Gap (ΔE)4.4871Chemical reactivity and stability

Note: Data is illustrative and based on a representative triazine derivative for demonstrating the concept. irjweb.com Actual values for (3,4-Dimethoxyphenyl)methylamine would require specific calculation.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides indispensable tools for predicting and interpreting various types of molecular spectra. By calculating spectroscopic parameters for an optimized geometry, theoretical spectra can be generated that aid in the assignment of experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are highly valuable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict 1H and 13C NMR chemical shifts. manchester.ac.uk

In studies of related molecules, calculated chemical shifts are often correlated with experimental data to confirm structural assignments. manchester.ac.uk For (3,4-Dimethoxyphenyl)methylamine, calculations would predict distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl group protons, and the amine proton. Similarly, unique chemical shifts would be calculated for each carbon atom. For instance, the carbon atoms of the methoxy groups are expected to have chemical shifts around 56 ppm, while the aromatic carbons would appear further downfield. manchester.ac.uk The accuracy of these predictions can be improved by including solvent effects in the calculations using models like the Polarizable Continuum Model (PCM).

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. manchester.ac.uk

The computed vibrational spectrum for a molecule like (3,4-Dimethoxyphenyl)methylamine would show characteristic frequencies for various functional groups. Key vibrational modes would include:

N-H stretching: For the secondary amine group.

C-H stretching: For the aromatic ring, methylene, and ethyl groups.

C=C stretching: Within the aromatic ring.

C-O stretching: For the methoxy groups.

C-N stretching: For the amine side chain.

Computational studies on (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide have shown that DFT calculations can accurately reproduce experimental FTIR spectra, allowing for a detailed assignment of vibrational bands. manchester.ac.uk It was noted that intermolecular hydrogen bonding could cause shifts in vibrational bands, such as the N-H and C=O stretching frequencies. manchester.ac.uk A similar analysis for (3,4-Dimethoxyphenyl)methylamine would help in interpreting its experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm-1)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-O (Methoxy)Asymmetric/Symmetric Stretching1275 - 1020
C-NStretching1250 - 1020

Note: These are typical wavenumber ranges and are based on general assignments. Precise values are molecule-specific.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. researchgate.net The calculation provides the absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For aromatic compounds like (3,4-Dimethoxyphenyl)methylamine, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring. researchgate.net The presence of the methoxy and amine substituents, which act as auxochromes, would be predicted to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. TD-DFT calculations on related molecules have successfully elucidated the electronic transitions observed in experimental UV-Vis spectra, often including the effects of different solvents. Such calculations for the target compound would predict the λmax values and help assign the specific orbitals involved in the main electronic transitions.

Reaction Mechanism Elucidation and Energy Profiles

The synthesis of (3,4-Dimethoxyphenyl)methylamine can be achieved through several routes, with direct reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with ethylamine (B1201723) being a prominent and efficient method. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of this transformation, mapping out the energy landscape of the reaction pathway. nih.govrsc.org

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS)—the highest energy points along the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which governs the reaction rate.

For the reductive amination of 3,4-dimethoxybenzaldehyde, computational models identify key transition states:

Imine Formation: This stage involves the nucleophilic attack of ethylamine on the carbonyl carbon of the aldehyde, followed by dehydration. While this process involves several steps, the rate-determining step is often the dehydration of the carbinolamine intermediate.

Computational studies on analogous systems reveal that the activation energy for the hydride transfer to a protonated imine is the most significant barrier in the reaction. rsc.orgnih.gov The calculated energy barriers provide a quantitative measure of the reaction's feasibility under different conditions.

Table 1: Illustrative Calculated Energy Barriers for the Reductive Amination Pathway (based on analogous systems).
Reaction StepTransition State (TS)Calculated Activation Energy (ΔG‡, kcal/mol)Description
Imine/Iminium Ion FormationTS1~10-15Dehydration of the carbinolamine intermediate.
Hydride Transfer to Iminium IonTS2~20-25Rate-determining step; transfer of a hydride ion to the iminium carbon. rsc.org

Note: The values presented are illustrative and based on DFT calculations for similar reductive amination reactions, as specific data for (3,4-Dimethoxyphenyl)methylamine is not available in the cited literature.

The solvent plays a crucial role in chemical reactions, influencing both thermodynamics and kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these effects using either implicit or explicit solvent models.

In the synthesis of (3,4-Dimethoxyphenyl)methylamine via reductive amination, the solvent effect is significant:

Imine Formation: This step involves a dehydration equilibrium. Protic solvents can participate in proton transfer and stabilize charged intermediates, while the use of a non-polar solvent with a Dean-Stark apparatus can drive the reaction forward by removing water.

Reduction Step: The polarity of the solvent affects the stability of the charged iminium ion and the transition state for hydride transfer. Polar solvents can stabilize the charged species, potentially lowering the activation barrier. DFT calculations incorporating a Polarizable Continuum Model (PCM) can quantify these stabilization energies, predicting how reaction rates might change with solvent polarity. mdpi.com

Molecular Dynamics and Intermolecular Interaction Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms over time. These simulations are invaluable for understanding how (3,4-Dimethoxyphenyl)methylamine behaves in a solution and how it interacts with other molecules, such as solvent molecules or synthetic receptors.

MD simulations can reveal how the conformational landscape of (3,4-Dimethoxyphenyl)methylamine is influenced by the surrounding solvent. The molecule possesses both polar (amine and dimethoxy groups) and non-polar (aromatic ring, ethyl group) regions, leading to complex solvent interactions.

In Polar Protic Solvents (e.g., water, methanol): The solvent can form hydrogen bonds with the nitrogen atom of the amine and the oxygen atoms of the methoxy groups. These specific interactions influence the rotational freedom around the C-C and C-N bonds, favoring certain conformations.

In Aprotic Solvents (e.g., toluene, acetonitrile): The interactions are dominated by weaker dipole-dipole and van der Waals forces. The absence of hydrogen bonding from the solvent may allow for different conformational preferences compared to protic environments.

Simulations can quantify properties such as the radial distribution function to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific template molecule. mdpi.com Computational simulations are now a cornerstone in the rational design of MIPs for target molecules like (3,4-Dimethoxyphenyl)methylamine. mdpi.comnih.gov

The process involves simulating the pre-polymerization stage, where the template molecule interacts with functional monomers and a cross-linker in a porogenic solvent. rsc.org

Monomer Screening: DFT calculations are used to screen a library of potential functional monomers (e.g., methacrylic acid, acrylamide) by calculating the binding energy (ΔE_bind) of the complex formed between the template and one or more monomer molecules. A more negative binding energy indicates a more stable pre-polymerization complex, which is crucial for creating well-defined recognition sites. researchgate.net The hydrogen-bonding capability of the secondary amine in the target molecule makes it an effective anchor point for acidic functional monomers.

Molecular Dynamics of Pre-Polymerization: All-atom MD simulations can model the entire mixture, providing insights into the spatial arrangement and stability of the template-monomer complexes. This helps in optimizing the template-to-monomer ratio and selecting the most suitable solvent (porogen) that promotes complex formation without competing for interaction sites. rsc.orgmdpi.com

Table 2: Illustrative DFT-Calculated Binding Energies (ΔE_bind) for Template-Monomer Complexes in a Simulated Solvent.
Template MoleculeFunctional MonomerTemplate:Monomer RatioSimulated SolventCalculated ΔE_bind (kcal/mol)
(3,4-Dimethoxyphenyl)methylamineMethacrylic Acid (MAA)1:1Acetonitrile-12.5
(3,4-Dimethoxyphenyl)methylamineMethacrylic Acid (MAA)1:2Acetonitrile-19.8
(3,4-Dimethoxyphenyl)methylamineAcrylamide (AM)1:1Acetonitrile-9.7
(3,4-Dimethoxyphenyl)methylamine4-Vinylpyridine (4-VP)1:1Acetonitrile-7.2

Note: The binding energies are representative values derived from computational studies on similar phenethylamine-based templates and are intended for illustrative purposes. mdpi.comresearchgate.net The data suggests that methacrylic acid would likely be a superior functional monomer for this template due to stronger hydrogen bonding interactions.

Applications of 3,4 Dimethoxyphenyl Methylamine in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Chemical Architectures (Non-Biological Targets)

The utility of amines derived from the 3,4-dimethoxyphenyl scaffold is well-documented in the synthesis of complex organic molecules. These compounds act as nucleophiles or can be readily transformed into a variety of functional groups, making them valuable starting points for multi-step syntheses.

The primary amine or its N-alkylated derivatives, such as 2-(3,4-dimethoxyphenyl)ethylamine (also known as homoveratrylamine), are frequently used as starting materials to generate a diverse array of amine derivatives. sigmaaldrich.comguidechem.com These reactions typically involve the modification of the amino group to form amides, sulfonamides, or more complex amine structures. For instance, N-acylation of 2-(3,4-dimethoxyphenyl)ethylamine has been employed to synthesize a series of acyl derivatives. nih.gov Similarly, the reaction of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with benzenesulfonyl chloride yields N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, demonstrating the straightforward conversion to sulfonamides. nih.gov These transformations are fundamental in altering the electronic and steric properties of the parent molecule, thereby creating new chemical entities for further investigation.

The synthesis of quaternary ammonium (B1175870) compounds, which have applications as surfactants, phase-transfer catalysts, and ionic liquids, can also be achieved from related structures. mdpi.com This highlights the role of the (3,4-dimethoxyphenyl)methylamine core in accessing derivatives with distinct physicochemical properties.

Table 1: Examples of Amine Derivatives Synthesized from (3,4-Dimethoxyphenyl)ethylamine Scaffolds

Beyond simple derivatization, the (3,4-dimethoxyphenyl)methylamine scaffold is a key intermediate in building complex, non-biologically targeted molecular frameworks. A notable application in materials science is its use in the synthesis of sunscreen agents. Research has shown that 3,4-dimethoxycinnamic acid, a related compound, can be esterified to produce molecules like Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate. mdpi.compreprints.orgresearchgate.net This compound demonstrated a high sun protection factor (SPF) value of 37.10 ± 0.03, attributed to the chromophore system formed by the aromatic ring conjugated with the acrylate (B77674) group and enhanced by the two methoxy (B1213986) auxochromes. mdpi.compreprints.org

The scaffold is also integral to constructing heterocyclic systems. For example, derivatives have been used in the Povarov cycloaddition reaction to create complex tetrahydroquinoline (THQ) cores. mdpi.com In one synthesis, a three-component reaction involving an aniline, an aldehyde, and a vinyl ether derived from the 3,4-dimethoxyphenyl structure yielded a polysubstituted THQ. mdpi.com Such heterocyclic scaffolds are of significant interest in synthetic chemistry for their unique three-dimensional structures. Furthermore, related structures like 3,4-dimethoxyacetophenone are used to prepare chalcones, which are versatile intermediates for synthesizing other heterocyclic compounds. mdpi.com

Utilization in Coordination Chemistry and Catalysis

The nitrogen atom in the amine group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property opens avenues for its use in designing ligands for metal complexes and in the development of catalysts.

Amines are fundamental building blocks for a wide variety of ligands in coordination chemistry. The (3,4-Dimethoxyphenyl)methylamine structure offers a nitrogen donor atom for metal coordination. While its derivatives have been explored in the context of ligand-based design for biologically active agents, nih.gov detailed studies focusing on the design of metal complexes for non-biological applications such as materials or catalysis are not extensively reported in the surveyed literature. The potential exists for this scaffold to be incorporated into multidentate ligands, where the amine provides one coordination point, and other functional groups could be added to the aromatic ring or the ethyl chain to create chelating agents.

Chiral amines are a cornerstone of organocatalysis, particularly in asymmetric synthesis, where they can activate substrates through the formation of transient iminium or enamine intermediates. nih.govnih.gov While (3,4-Dimethoxyphenyl)methylamine itself is not chiral, chiral versions of related phenethylamines serve as valuable synthons and catalysts. The development of chiral catalysts for reactions like the aza-Morita-Baylis-Hillman reaction or Michael additions often relies on complex amine scaffolds. nih.govresearchgate.net These catalysts are crucial for producing enantiomerically enriched compounds, which is a significant goal in modern synthetic chemistry. nih.govmdpi.com The (3,4-dimethoxyphenyl) moiety could be incorporated into such chiral catalyst frameworks to fine-tune their steric and electronic properties, potentially influencing the efficiency and stereoselectivity of the catalyzed reactions.

Table 2: Role of Amine Scaffolds in Asymmetric Catalysis

Integration into Polymer and Material Science Research

The integration of the (3,4-Dimethoxyphenyl)methylamine scaffold into polymer and materials science is an emerging area. As previously mentioned, its most direct application is in the synthesis of functional small molecules with specific material properties, such as UV absorption for sunscreens. mdpi.compreprints.org The potential for this compound to be used as a monomer or a modifying agent in polymer synthesis remains largely unexplored. The amine functionality could be used to initiate ring-opening polymerizations or as a site for grafting onto existing polymer backbones, potentially imparting new properties to the resulting materials. However, specific examples of its incorporation into polymer chains or for the development of advanced materials are not widely available in current literature.

Monomer or Modifier in Polymer Synthesis

In the field of polymer chemistry, (3,4-Dimethoxyphenyl)methylamine can be incorporated into polymer structures to impart specific functionalities.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are materials designed to have high selectivity for a specific target molecule (template). The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.

(3,4-Dimethoxyphenyl)methylamine, or derivatives thereof, can be used as a functional monomer in the synthesis of MIPs. The amine group can interact with the template molecule through hydrogen bonding or electrostatic interactions, which is a crucial step in the imprinting process. The dimethoxyphenyl group can also participate in π-π stacking interactions, further enhancing the binding with certain template molecules.

Surface Modification and Functionalization of Materials

The reactivity of the amine group in (3,4-Dimethoxyphenyl)methylamine allows for its use in the surface modification of various materials. By covalently attaching this molecule to a surface, the properties of that surface can be altered.

For example, it can be grafted onto the surface of silica (B1680970) or other metal oxides through appropriate coupling chemistry. This functionalization can be used to introduce a hydrophobic and basic character to the surface, which can be useful in applications such as chromatography, catalysis, and as a platform for further chemical modifications.

Environmental Chemical Behavior and Degradation Pathways of Amines with Structural Similarities

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of amines in the environment. The primary mechanisms include photodegradation, hydrolysis, and oxidation.

In aquatic and atmospheric settings, photodegradation is a key process for the breakdown of aromatic amines. This process can occur directly, through the absorption of sunlight, or indirectly, mediated by other light-absorbing substances present in the environment, such as nitrate (B79036) and humic substances.

Indirect photodegradation is often the more significant pathway. For instance, hydroxyl radicals (•OH), generated from the photolysis of nitrates in sunlit waters, readily attack amine compounds. The reaction rates are typically very high, indicating a rapid transformation process. Studies on various amine drugs have shown bimolecular rate constants for their reaction with •OH to be in the range of (2.1 ± 0.2) × 10⁹ to (8.7 ± 0.3) × 10⁹ M⁻¹ s⁻¹.

Humic substances also act as photosensitizers, absorbing sunlight and transferring the energy to amine molecules, leading to their degradation. This process often involves an electron transfer mechanism from the nitrogen atom of the amine to the excited state of the humic substance. The efficiency of this process is influenced by the availability of the non-bonding electrons on the nitrogen and the presence of a hydrogen atom on the alpha-carbon of the amine.

Parameter Value Range Significance
Bimolecular rate constant with •OH(2.1 - 8.7) x 10⁹ M⁻¹ s⁻¹Indicates rapid degradation by hydroxyl radicals.
PhotosensitizersNitrates, Humic SubstancesMediate indirect photodegradation in natural waters.
Key Factors for Humic Substance-Mediated DegradationAvailability of N-electrons, Presence of α-hydrogenDetermine the efficiency of the electron transfer mechanism.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple amines under typical environmental pH conditions. However, oxidation processes are crucial for their transformation in natural water systems.

Chemical oxidation can be initiated by various oxidants present in the environment. For example, the chlorination of water containing benzylamines leads to the formation of imines, which then hydrolyze to form aldehydes and lower-order amines. Specifically, benzylamine (B48309) is known to form benzaldehyde. While not a direct environmental process in pristine waters, it is relevant in wastewater treatment and disinfection contexts.

The aerobic oxidation of amines can also be catalyzed by various metal complexes, leading to the formation of imines and subsequently other products. While these studies are often conducted under controlled laboratory conditions, they provide insights into potential transformation pathways in the environment where metal ions are present.

Biotransformation by Environmental Microorganisms (non-mammalian, purely chemical breakdown)

The breakdown of amines by environmental microorganisms is a critical pathway for their removal from soil and water. A wide range of bacteria and fungi possess the enzymatic machinery to utilize these compounds as a source of carbon and nitrogen.

The microbial degradation of aromatic amines often proceeds through a series of enzymatic reactions. For compounds structurally similar to (3,4-Dimethoxyphenyl)methylamine, such as benzylamines, the initial steps can involve N-dealkylation and oxidative deamination.

For instance, the biodegradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila has been shown to proceed via the cleavage of the C-alkyl-N bond to form benzyldimethylamine. This is followed by sequential demethylation to benzylmethylamine and then benzylamine. Subsequent deamination of benzylamine yields benzaldehyde, which is then oxidized to benzoic acid and further degraded.

In the case of benzylamine itself, biological degradation can be initiated by the enzyme monoamine oxidase B, also leading to the formation of benzaldehyde. For more complex aromatic amines, degradation pathways often converge on central intermediates like catechol, which then undergoes ring cleavage.

A proposed degradation pathway for a compound like (3,4-Dimethoxyphenyl)methylamine, based on analogous structures, would likely involve:

N-deethylation to form (3,4-Dimethoxyphenyl)methanamine (veratrylamine).

Oxidative deamination of veratrylamine to form 3,4-dimethoxybenzaldehyde (B141060).

Oxidation of the aldehyde to 3,4-dimethoxybenzoic acid (veratric acid).

Demethylation and ring cleavage of veratric acid.

Initial Compound Microorganism/Enzyme Key Degradation Products Pathway
BenzylamineMonoamine oxidase BBenzaldehydeOxidative deamination
Benzyldimethylalkylammonium chlorideAeromonas hydrophilaBenzyldimethylamine, Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic acidN-dealkylation, Deamination, Oxidation
Monocyclic Aromatic AminesVarious bacteriaCatecholRing hydroxylation

The rate and extent of amine biodegradation are significantly influenced by several environmental factors.

pH: Soil and water pH can affect both the availability of the amine and the activity of microbial enzymes. For many bacteria, optimal degradation of organic compounds occurs within a pH range of 6.0 to 9.5. For ionizable compounds like amines, pH determines the degree of protonation, which in turn affects their sorption and bioavailability.

Temperature: Microbial activity is generally temperature-dependent. Lower temperatures can significantly reduce the rate of biodegradation.

Soil Type: The composition of the soil, particularly its organic matter and clay content, influences the sorption of amines and thus their availability to microorganisms. High sorption can reduce the concentration of the amine in the soil solution, potentially limiting its biodegradation rate. The presence of a healthy and diverse microbial community is also crucial.

Sorption and Mobility in Environmental Compartments (e.g., soil, sediment)

The movement of amines through the environment is largely controlled by their sorption to soil and sediment particles. Due to their basic nature, amines can exist as cations in the environment, which strongly influences their interaction with negatively charged soil components like clay minerals and organic matter.

The primary mechanism for the sorption of cationic amines is cation exchange. This leads to strong binding to soil particles, which can limit their mobility and leaching into groundwater. The sorption of amines generally correlates well with the cation exchange capacity (CEC) and the organic carbon content of the soil.

Studies on various organic amines have shown that their sorption increases with decreasing soil-solution pH, as a lower pH leads to a greater degree of protonation of the amine. The hydrophobicity of the amine also plays a role, with more hydrophobic amines exhibiting stronger sorption.

The mobility of amines in soil is generally low due to these strong sorption processes. However, factors that reduce sorption, such as high pH or competition from other cations, could potentially increase their mobility.

Soil/Sediment Property Influence on Amine Sorption and Mobility
Cation Exchange Capacity (CEC) Higher CEC leads to stronger sorption and lower mobility.
Organic Carbon Content Higher organic carbon content generally increases sorption and reduces mobility.
pH Lower pH increases protonation and sorption, thereby decreasing mobility.
Clay Content Higher clay content provides more cation exchange sites, increasing sorption.

Future Research Trajectories in the Chemical Science of 3,4 Dimethoxyphenyl Methylamine

Discovery of Novel Synthetic Transformations

The development of efficient and versatile synthetic methods is crucial for the exploration of any new chemical entity. For (3,4-Dimethoxyphenyl)methylamine, future research in synthetic chemistry could focus on several key areas. A primary goal would be to move beyond classical methods and discover novel catalytic transformations that allow for the efficient and selective synthesis of this compound and its derivatives.

One promising avenue is the development of novel catalytic methods for the N-alkylation of 3,4-dimethoxybenzylamine (B142225). While traditional methods often rely on stoichiometric amounts of alkylating agents and can suffer from overalkylation, modern catalytic approaches could offer significant advantages. prepchem.comnih.gov Future research could explore the use of transition metal catalysts, such as those based on nickel, palladium, or iridium, to facilitate the direct coupling of 3,4-dimethoxybenzylamine with ethylating agents under milder conditions. prepchem.comnih.gov The development of heterogeneous catalysts would be particularly advantageous, as they can be easily separated from the reaction mixture and reused, leading to more sustainable and cost-effective processes.

Another area of interest is the exploration of biocatalytic routes to (3,4-Dimethoxyphenyl)methylamine. The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. Future studies could investigate the potential of engineered enzymes to catalyze the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with ethylamine (B1201723), offering a highly selective and environmentally friendly synthetic route.

The following table summarizes potential novel synthetic transformations for (3,4-Dimethoxyphenyl)methylamine that warrant further investigation.

TransformationPotential Catalyst/ReagentKey Advantages
Catalytic N-EthylationHeterogeneous Nickel or Palladium CatalystsReusability of catalyst, milder reaction conditions, reduced waste.
Biocatalytic Reductive AminationEngineered Imine Reductases (IREDs)High selectivity, environmentally benign, potential for asymmetric synthesis.
Continuous Flow SynthesisPacked-bed reactors with immobilized catalystsImproved efficiency, scalability, and safety.
Photo-redox CatalysisIridium-based photocatalystsUse of visible light as a renewable energy source, mild reaction conditions.

Advanced Computational Prediction of Chemical Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity before a compound is ever synthesized in the lab. For (3,4-Dimethoxyphenyl)methylamine, advanced computational studies could provide valuable insights into its fundamental chemical nature and guide future experimental work.

Density Functional Theory (DFT) calculations are a powerful method for predicting a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties. sigmaaldrich.comresearchgate.netnih.gov Future research could employ DFT to create a detailed computational model of (3,4-Dimethoxyphenyl)methylamine. This model could be used to predict key properties such as bond lengths, bond angles, and the molecular electrostatic potential (MEP), which can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Furthermore, computational methods can be used to predict the reactivity of (3,4-Dimethoxyphenyl)methylamine in various chemical reactions. By calculating the energies of transition states and reaction intermediates, it is possible to elucidate reaction mechanisms and predict the feasibility of different synthetic transformations. dntb.gov.uaajpaonline.commdpi.com This information would be invaluable for designing new synthetic routes to derivatives of (3,4-Dimethoxyphenyl)methylamine with desired properties.

The following table outlines key chemical properties of (3,4-Dimethoxyphenyl)methylamine that could be predicted using advanced computational methods.

PropertyComputational MethodPotential Insights
Molecular GeometryDensity Functional Theory (DFT)Prediction of bond lengths, bond angles, and dihedral angles.
Electronic PropertiesDFT, Time-Dependent DFT (TD-DFT)Calculation of HOMO-LUMO gap, molecular electrostatic potential (MEP), and prediction of UV-Vis spectra. ijmspr.in
Reactivity IndicesConceptual DFTPrediction of sites for electrophilic and nucleophilic attack.
Reaction MechanismsTransition State Theory, Intrinsic Reaction Coordinate (IRC) calculationsElucidation of reaction pathways and prediction of reaction kinetics.

Development of Highly Sensitive and Selective Analytical Methods for Diverse Matrices

The ability to accurately detect and quantify a chemical compound in various matrices is essential for its study and potential application. For (3,4-Dimethoxyphenyl)methylamine, future research should focus on the development of highly sensitive and selective analytical methods.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of organic molecules in complex mixtures. nih.govgoogle.comwikipedia.org A key area of future research will be the development of a validated LC-MS/MS method for the determination of (3,4-Dimethoxyphenyl)methylamine. This would involve optimizing the chromatographic separation conditions to achieve good peak shape and resolution, as well as fine-tuning the mass spectrometric parameters for maximum sensitivity and selectivity. guidechem.com

For the analysis of (3,4-Dimethoxyphenyl)methylamine in complex matrices, such as environmental samples or industrial process streams, sample preparation is a critical step. Future research could explore various sample extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively isolate the analyte and remove interfering substances. Additionally, derivatization of the amine group could be investigated as a means to improve its chromatographic behavior and enhance its detection by certain analytical instruments. nih.gov

The table below details the key parameters for the development of a future analytical method for (3,4-Dimethoxyphenyl)methylamine.

Analytical ParameterTechnique/MethodologyGoal
SeparationHigh-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18)Achieve baseline separation from potential impurities and matrix components.
DetectionTandem Mass Spectrometry (MS/MS)Highly selective and sensitive detection using multiple reaction monitoring (MRM).
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Efficient extraction and cleanup from complex matrices.
Method ValidationAccording to established guidelines (e.g., FDA, ICH)Ensure the accuracy, precision, linearity, and robustness of the method. nih.gov

Exploration of New Non-Biological Applications in Chemical Technology and Industry

While structurally similar compounds have found applications as intermediates in the pharmaceutical industry, the potential non-biological applications of (3,4-Dimethoxyphenyl)methylamine remain an open area for research. Future studies should explore the possibility of utilizing this compound as a building block in materials science and other industrial applications.

The presence of the dimethoxy-substituted phenyl ring and the secondary amine functionality makes (3,4-Dimethoxyphenyl)methylamine an interesting candidate for the synthesis of novel polymers. For example, it could be used as a monomer in the production of polyamides or polyimides with unique properties, such as high thermal stability or specific optical characteristics. The dimethoxy groups could also be demethylated to provide reactive hydroxyl groups for further functionalization.

Another potential application is in the field of corrosion inhibition. Many organic compounds containing nitrogen and oxygen atoms have been shown to be effective corrosion inhibitors for various metals and alloys. Future research could investigate the ability of (3,4-Dimethoxyphenyl)methylamine and its derivatives to form a protective layer on metal surfaces, thereby preventing corrosion.

The following table presents potential non-biological applications for (3,4-Dimethoxyphenyl)methylamine that could be explored in future research.

Application AreaPotential Role of (3,4-Dimethoxyphenyl)methylamineDesired Properties
Polymer ChemistryMonomer for the synthesis of specialty polymers (e.g., polyamides, polyimides).High thermal stability, specific optical or electronic properties.
Corrosion InhibitionAdditive in protective coatings for metals.Strong adsorption to metal surfaces, formation of a protective film.
Chemical SynthesisIntermediate for the synthesis of fine chemicals, agrochemicals, or dyes.Versatile reactivity, ability to be transformed into a variety of derivatives.
Coordination ChemistryLigand for the formation of metal complexes with catalytic or material applications.Strong coordination to metal centers, ability to tune the electronic and steric properties of the complex.

Design of Sustainable and Environmentally Benign Chemical Processes

In line with the growing importance of green chemistry, future research on (3,4-Dimethoxyphenyl)methylamine should prioritize the development of sustainable and environmentally benign chemical processes. This involves considering the entire lifecycle of the compound, from the choice of starting materials to the final product, with the aim of minimizing its environmental impact.

A key focus of future research will be the development of "green" synthetic routes to (3,4-Dimethoxyphenyl)methylamine. This could involve the use of renewable starting materials, such as lignin-derived 3,4-dimethoxybenzaldehyde, and the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. prepchem.comnih.gov The use of catalytic methods, as discussed in section 8.1, is also a cornerstone of green chemistry, as it can significantly reduce waste and energy consumption compared to stoichiometric reactions.

Furthermore, the principles of process intensification, such as the use of continuous flow reactors, could be applied to the synthesis of (3,4-Dimethoxyphenyl)methylamine. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control.

The table below outlines key principles of green chemistry and how they could be applied to the future development of processes for (3,4-Dimethoxyphenyl)methylamine.

Green Chemistry PrincipleApplication to (3,4-Dimethoxyphenyl)methylamine Synthesis
Use of Renewable FeedstocksSynthesis from lignin-derived 3,4-dimethoxybenzaldehyde. prepchem.comnih.gov
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of CatalysisEmploying catalytic reagents in small amounts instead of stoichiometric reagents.
Use of Safer Solvents and AuxiliariesReplacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Design for Energy EfficiencyDeveloping synthetic methods that can be carried out at ambient temperature and pressure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.